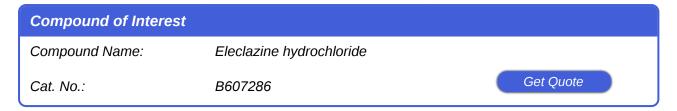


Application Notes and Protocols for Eleclazine Hydrochloride Electrophysiology using Patch Clamp

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] This sustained component of the sodium current is enhanced in various pathological conditions, such as long QT syndrome type 3 (LQT3), ischemic heart disease, and heart failure, contributing to cardiac arrhythmias.[1][2][3] Eleclazine's selective inhibition of INaL over the peak sodium current (INaP) makes it a promising therapeutic agent for stabilizing cardiac repolarization and suppressing arrhythmias with a reduced risk of proarrhythmic effects associated with non-selective sodium channel blockers.[2][3] These application notes provide detailed protocols for characterizing the electrophysiological effects of eleclazine using the patch-clamp technique.

Mechanism of Action

Eleclazine hydrochloride exerts its antiarrhythmic effects by selectively binding to and inhibiting voltage-gated sodium channels (Nav1.5) that fail to inactivate completely following the initial depolarization of the cardiac action potential.[1] This results in the suppression of the late sodium current (INaL). By reducing the persistent influx of sodium ions during the plateau phase of the action potential, eleclazine helps to prevent intracellular sodium and calcium



overload, thereby shortening the action potential duration (APD) and reducing the dispersion of repolarization, which are key factors in the genesis of cardiac arrhythmias.[1][2]

Data Presentation

Table 1: Inhibitory Potency of Eleclazine on Cardiac Ion

Currents

Ion Current	Species/Cell Line	Experimental Conditions	IC50 (µM)	Reference(s)
Late INa (INaL)	Rabbit Ventricular Myocytes	ATX-II enhanced, HP -120 mV	0.7	[2]
Late INa (INaL)	Rabbit Ventricular Myocytes	ATX-II enhanced, HP -80 mV	0.26	[4]
Late INa (INaL)	Human Nav1.5 in HEK293 cells	0.62	[3]	
Late INa (INaL)	Rat Atrial Myocytes	ATX-II activated	~0.2	[5]
Late INa (INaL)	Rat Ventricular Myocytes	ATX-II activated	~0.2	[5]
Peak INa (INaP)	Rabbit Ventricular Myocytes	HP -120 mV, 0.1 Hz	>10 (8.8% inhibition at 10 µM)	[2]
Peak INa (INaP)	Human Nav1.5 in HEK293 cells	51	[3]	
Use-Dependent Peak INa	hiPSC-derived Cardiomyocytes	10 Hz	0.6	 [4][6]
IKr (hERG)	Rabbit Ventricular Myocytes	No significant inhibition	[2]	



HP: Holding Potential; ATX-II: Anemone Toxin II; hiPSC: human induced pluripotent stem cell

Table 2: Effects of Eleclazine on Action Potential

Parameters

Preparation	Eleclazine Concentration	Effect on APD	Key Findings	Reference(s)
Rabbit Ventricular Myocytes	1 μΜ	Shortened ATX-II induced prolongation	Correlated with late INa inhibition	[2]
Rabbit Isolated Hearts	1 μΜ	Shortened ATX-II induced prolongation of MAPD	Reduced dispersion of repolarization	[2]
Failing Rabbit Hearts with Ischemia- Reperfusion	1 μΜ	Prolonged APDmin, Decreased APD dispersion	Suppressed Ventricular Fibrillation	[3]

APD: Action Potential Duration; MAPD: Monophasic Action Potential Duration

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Late Sodium Current (INaL)

This protocol is designed for recording INaL from isolated cardiomyocytes or HEK293 cells stably expressing Nav1.5.

1. Cell Preparation:

- For primary cardiomyocytes, use standard enzymatic dissociation protocols appropriate for the species of interest.
- For cell lines, culture and passage according to standard protocols. Harvest cells using a gentle dissociation reagent.



 Resuspend cells in the external solution and allow them to adhere to glass coverslips in the recording chamber.

2. Solutions:

- External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose.
 Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers like CsCl are used.
- Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of CsF and EGTA helps to block potassium and calcium currents, respectively.

3. Recording Setup:

- Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 700B with pCLAMP software).
- Pull borosilicate glass pipettes to a resistance of 2-4 M Ω when filled with the internal solution.
- Maintain the bath temperature at room temperature (~22 °C) or physiological temperature (36-37 °C), as temperature can affect channel kinetics.

4. Voltage-Clamp Protocol:

- Establish a whole-cell configuration with a gigaohm seal (>1 G Ω).
- Set the holding potential (HP) to -100 mV or -120 mV to ensure the removal of fast inactivation of sodium channels.
- Apply a depolarizing pulse to -10 mV for a duration of 300-500 ms. This long depolarization allows for the measurement of the persistent late sodium current after the peak current has inactivated.
- Repeat the depolarizing pulse at a frequency of 0.1-0.33 Hz to allow for recovery from inactivation between pulses.



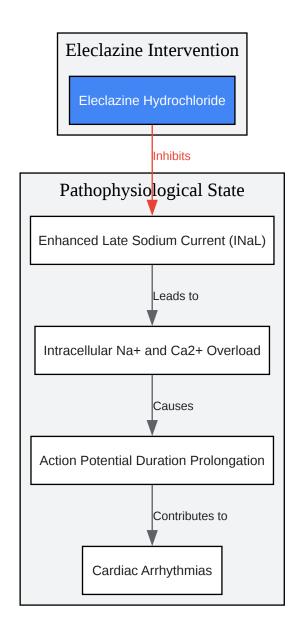
• To enhance the typically small endogenous INaL, a known enhancer such as Anemone Toxin II (ATX-II, 3 nM) can be added to the external solution.

5. Data Analysis:

- Measure the peak INa as the maximum inward current during the initial phase of the depolarizing pulse.
- Measure the late INa as the average current during a defined window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse).
- To correct for any leak currents, subtract the current remaining after the application of a high concentration of a specific sodium channel blocker like tetrodotoxin (TTX, 30 μ M) at the end of the experiment.
- Generate concentration-response curves for eleclazine's inhibition of INaL and calculate the IC50 value.

Mandatory Visualizations

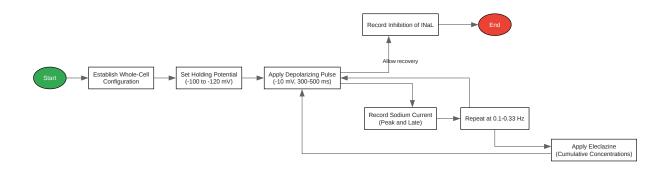




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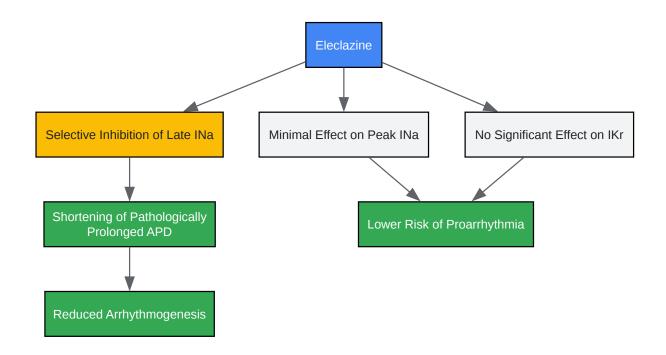
Caption: Signaling pathway of Eleclazine's therapeutic action.





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Caption: Experimental workflow for voltage-clamp analysis.



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Caption: Logical relationship of Eleclazine's electrophysiological effects.



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